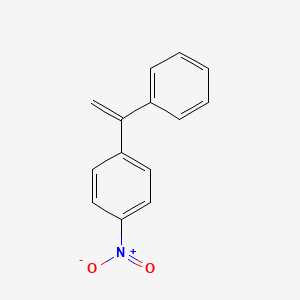

1-Nitro-4-(1-phenylethenyl)benzene

Description

Contextualization within Nitro-Substituted Stilbene (B7821643) Derivatives and Nitrostyrene (B7858105) Analogues

Stilbene derivatives, both naturally occurring and synthetic, are a significant class of compounds recognized for their diverse pharmacological activities and complex structures. nih.gov The introduction of a nitro group onto the stilbene scaffold, as seen in 1-Nitro-4-(1-phenylethenyl)benzene, significantly alters the electronic and, consequently, the chemical properties of the parent molecule. These nitro-substituted stilbenes are considered valuable precursors for synthesizing biologically active β-phenylethylamines and as Michael acceptors. researchgate.net

Similarly, this compound can be viewed in the context of nitrostyrene analogues. β-Nitrostyrene and its derivatives are key intermediates in organic synthesis, often prepared through the Henry reaction between benzaldehyde (B42025) and nitromethane (B149229). wikipedia.org These compounds are known for their utility as precursors in the synthesis of various molecules, including some with potential antibacterial properties. acs.orguc.pt The presence of the nitro group in conjugation with the ethylenic double bond in these systems allows for long-range transmission of electronic effects, a feature that is also central to the chemistry of this compound. uc.pt

Significance as a Research Target in Modern Organic Chemistry

The significance of this compound in contemporary organic chemistry stems from its role as a versatile building block. lookchem.com The presence of the nitro group, a strong electron-withdrawing group, and the reactive phenylethenyl moiety makes it a valuable intermediate for the synthesis of more complex organic molecules. cymitquimica.com Researchers have explored its use in various chemical transformations, including cross-coupling reactions to form new carbon-carbon bonds. For instance, stilbene derivatives can be synthesized via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes, where the nitro group acts as a leaving group. rsc.org

The compound's structure also makes it a candidate for investigations into materials science and medicinal chemistry. lookchem.com The rigid, conjugated system of stilbenes can give rise to interesting photophysical properties, and the introduction of a nitro group can modulate these properties, opening avenues for the development of novel materials.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to Phenylethenyl-Nitrobenzene Systems

Current research on phenylethenyl-nitrobenzene systems like this compound is multifaceted. A significant area of investigation involves the development of new synthetic methodologies. For example, research has demonstrated the synthesis of diarylalkynes through domino reactions involving the cross-coupling of 1,1-dichloroalkenes under palladium catalysis, with characterization data available for related compounds. rsc.org

While synthetic routes and basic characterization of this compound are established, there remain knowledge gaps. A deeper understanding of its photophysical properties, including fluorescence and phosphorescence behavior, could unlock its potential in materials science applications such as organic light-emitting diodes (OLEDs) or molecular sensors. Further exploration of its reactivity in asymmetric catalysis could lead to the development of novel chiral compounds with potential biological activities. Additionally, a comprehensive investigation into the solid-state properties and crystal packing of its various isomers could provide insights into controlling its physical characteristics for specific applications.

Below is a table summarizing the key properties of this compound and a related compound.

| Property | This compound | 1-Nitro-4-phenylethynyl-benzene |

| Molecular Formula | C14H11NO2 | C14H9NO2 |

| Molecular Weight | 225.24 g/mol nih.gov | 223.23 g/mol nih.gov |

| IUPAC Name | 1-nitro-4-[(E)-2-phenylethenyl]benzene nih.gov | 1-nitro-4-(phenylethynyl)benzene achemblock.com |

| CAS Number | 4003-94-5 nih.gov | 1942-30-9 nih.gov |

| Synonyms | p-Nitrostilbene, Benzene (B151609), 1-nitro-4-(2-phenylethenyl)- nih.gov | (4-nitrophenyl)phenylacetylene, 4-(Phenylethynyl)nitrobenzene nih.gov |

Properties

CAS No. |

22057-84-7 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-nitro-4-(1-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-10H,1H2 |

InChI Key |

PRHBHZURLGKFKE-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 1 Nitro 4 1 Phenylethenyl Benzene Systems

Reactivity Profiles of the Nitro Group in Nitro-Stilbene Derivatives

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the stilbene (B7821643) backbone. It not only modifies the electronic properties of the entire molecule but also serves as a reactive handle for various synthetic transformations.

Denitrification Reactions in Synthetic Transformations

The nitro group, typically a robust substituent on an aromatic ring, can be induced to leave the molecule under specific reaction conditions. This process, known as denitrification, has been harnessed in modern synthetic methods. One notable example is the visible-light-induced, transition-metal-free cross-coupling of nitroalkenes with diazonium salts. In this reaction, the nitro group of the β-nitrostyrene derivative acts as a leaving group, facilitating the formation of a new carbon-carbon bond to yield (E)-stilbenes with high selectivity. rsc.org This radical pathway, often employing an organophotoredox catalyst like eosin (B541160) Y, demonstrates a novel utility for the nitro group, where it is strategically cleaved to construct the desired stilbene architecture. rsc.org

Photorearrangement Pathways and Associated Mechanisms

The photochemistry of stilbene and its derivatives is a well-studied field, characterized by cis-trans isomerization and photocyclization reactions. nih.govyoutube.com Upon absorption of light, stilbenes can undergo isomerization around the double bond or cyclize to form phenanthrenes, a transformation known as the Mallory reaction. nih.govacs.orgacs.org However, the presence of a nitro group can significantly alter these pathways. For instance, the classic Mallory photocyclization, which proceeds via a dihydrophenanthrene intermediate, is often incompatible with nitro substituents. nih.gov

Instead, nitro-stilbene derivatives can engage in other photochemical processes. Studies on novel nitro-stilbene derivatives incorporating benzophenone (B1666685) moieties have shown that visible-light irradiation can induce intramolecular electron transfer from the stilbene chromophore to the benzophenone part. nih.gov This process is fundamental to their function as efficient photoinitiators for the polymerization of monomers like methyl methacrylate. nih.gov The photochemical behavior is also highly dependent on the solvent, with derivatives exhibiting strong fluorescence in non-polar solvents and weak emission in polar environments. nih.gov

Reduction of the Nitro Moiety and its Chemical Implications

The reduction of the aromatic nitro group is one of its most significant and widely used transformations. This reaction dramatically alters the electronic character of the substituent, converting it from a potent electron-withdrawing, meta-directing group (Hammett constant σp = +0.78) into a strongly electron-donating, ortho-, para-directing amino group (σp = -0.66). masterorganicchemistry.comnih.gov This electronic reversal has profound implications for subsequent reactions, particularly electrophilic aromatic substitution. masterorganicchemistry.com

The reduction can be accomplished through various methods, including:

Catalytic Hydrogenation : Using hydrogen gas with catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel is a common and efficient method. masterorganicchemistry.comyoutube.com

Metal/Acid Systems : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable technique for converting nitroarenes to anilines. masterorganicchemistry.comyoutube.comorgoreview.com

The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule. For example, to avoid the reduction of a ketone, a selective reagent like Fe/HCl is preferred over catalytic hydrogenation, which could reduce both the nitro group and the carbonyl. youtube.com The reduction proceeds through nitroso and hydroxylamino intermediates, which can sometimes be isolated under specific conditions. nih.govwikipedia.orglibretexts.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Type | Typical Substrate | Product | Reference(s) |

|---|---|---|---|---|

| H₂, Pd/C (or Ni, Pt) | Catalytic Hydrogenation | Aromatic Nitro Compound | Aniline (B41778) | masterorganicchemistry.com, youtube.com |

| Fe, HCl | Metal in Acid | Aromatic Nitro Compound | Aniline | masterorganicchemistry.com, youtube.com |

| Sn, HCl | Metal in Acid | Aromatic Nitro Compound | Aniline | scispace.com |

| Zn, NH₄Cl | Metal Salt | Aromatic Nitro Compound | N-Arylhydroxylamine | wikipedia.org, libretexts.org |

| Na₂S / (NH₄)₂S | Zinin Reduction | Polynitroarenes | Nitroaniline | stackexchange.com |

Reactivity of the Vinylic Moiety (Carbon-Carbon Double Bond)

The carbon-carbon double bond in 1-nitro-4-(1-phenylethenyl)benzene is electron-deficient due to the powerful electron-withdrawing effect of the para-nitro group. This polarization makes the vinylic system susceptible to attack by a range of nucleophiles and cycloaddition partners.

Michael Addition Reactions with Various Nucleophiles

The electron-poor nature of the double bond in nitro-stilbene systems makes them excellent substrates for Michael addition, also known as 1,4-conjugate addition. youtube.com In this reaction, a soft nucleophile attacks the β-carbon of the α,β-unsaturated system. The strong electron-withdrawing capacity of the nitro group activates the double bond towards nucleophilic attack, much like a carbonyl group does in an enone. nih.govvaia.com

A variety of nucleophiles can participate in this reaction. Enolates, which are classic soft nucleophiles, react with α,β-unsaturated nitro compounds in what is known as the Michael Addition, typically forming a 1,5-dicarbonyl relationship in the product after workup if the nucleophile was derived from a carbonyl compound. youtube.com Other soft nucleophiles, such as organocuprates (Gilman reagents), can also add in a 1,4-fashion. youtube.com A related reaction is the aza-Henry or nitro-Mannich reaction, which involves the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org The initial addition of the nucleophile generates a nitronate intermediate, which is then typically protonated on the α-carbon during workup. youtube.com

Intramolecular and Intermolecular Cycloaddition Reactions

The double bond of nitro-stilbene derivatives can participate in cycloaddition reactions, serving as a dienophile or dipolarophile. These reactions can occur either between two separate molecules (intermolecular) or within the same molecule (intramolecular), leading to the formation of cyclic structures.

[2+2] Cycloadditions : Under photochemical conditions, stilbenes can undergo [2+2] cycloaddition to form cyclobutane (B1203170) dimers. This reaction often competes with photocyclization to phenanthrenes, particularly at higher concentrations. nih.gov

[3+2] Cycloadditions : The nitro group itself can be converted into a silyl (B83357) nitronate (a 1,3-dipole), which can then undergo an intramolecular cycloaddition with a tethered vinyl group. This nitronate-olefin cycloaddition is a powerful tool for creating fused-bicyclic heterocycles, which can serve as precursors to stereodefined amino polyols. nih.gov In a similar vein, sydnones attached to a stilbene framework can undergo intramolecular 1,3-dipolar cycloadditions upon heating or irradiation. researchgate.net

[4+2] Cycloadditions (Diels-Alder) : Nitroalkenes are well-established dienophiles in Diels-Alder reactions. Tandem reactions, such as an intermolecular [4+2] cycloaddition followed by an intramolecular [3+2] cycloaddition of the resulting nitronate, have been developed to rapidly construct complex polycyclic systems. capes.gov.br

Hydrogenation Reactions and Investigation of Chemoselectivity

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the carbon-carbon double bond in the styryl linkage, is a significant challenge in the synthesis of amino-stilbene derivatives from their nitro precursors. The chemoselective hydrogenation of nitroarenes is a critical transformation in organic synthesis, and various catalytic systems have been developed to achieve high selectivity.

In the context of this compound, which is structurally similar to 1-nitro-4-(phenylethynyl)benzene, research has been conducted on its catalytic transfer hydrogenation. One study demonstrated the use of nickel nanoparticles supported on a hyperbranched polyaromatic polymer (Ni-HBP-3 NPs) as an effective catalyst for this transformation. The time course of the reaction indicates a successful reduction, highlighting the potential of this catalytic system for the selective hydrogenation of the nitro group in such molecules. researchgate.net

General studies on the chemoselective hydrogenation of nitroarenes have explored a variety of catalysts. For instance, cobalt nanoparticles encapsulated in N-doped carbon (Co@NC) have shown high conversion rates and selectivity for the hydrogenation of various aromatic nitro compounds under mild conditions (80 °C, 30 min, 1 atm) using hydrazine (B178648) hydrate (B1144303) as the hydrogen source. youtube.com The success of such catalysts lies in the optimization of active sites, which can preferentially activate the nitro group over other functional groups. youtube.com Similarly, electron-deficient ruthenium nanoparticles supported on fullerene nanospheres (Ru@C60) have been employed for the successive and chemoselective hydrogenation of nitrobenzene (B124822) to aniline and subsequently to cyclohexylamine. lookchem.com The chemoselectivity in these systems is often governed by factors such as the nature of the metal, the support material, and the reaction conditions, including the solvent and the presence of surface hydrides on the catalyst. lookchem.com

The ability to selectively reduce the nitro group in molecules like this compound is crucial for the synthesis of functionalized anilines, which are important intermediates in the pharmaceutical and materials science industries.

Table 1: Catalytic Systems for Chemoselective Hydrogenation of Nitroarenes

| Catalyst | Support/Ligand | Hydrogen Source | Key Features |

| Ni-HBP-3 NPs | Hyperbranched polyaromatic polymer | Transfer hydrogenation | Good substrate tolerance and recovery performance. researchgate.net |

| Co@NC | N-doped carbon | Hydrazine hydrate | High conversion and selectivity under mild conditions. youtube.com |

| Ru@C60 | Fullerene nanospheres | Dihydrogen | Successive hydrogenation to aniline and cyclohexylamine. lookchem.com |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Nitro-Stilbene Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. electronicsandbooks.comorganicchemistrytutor.com In nitro-stilbene systems, the presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity and regioselectivity of such reactions. The nitro group deactivates the benzene ring to which it is attached, making it less susceptible to electrophilic attack compared to unsubstituted benzene. masterorganicchemistry.comyoutube.com This deactivation stems from the inductive withdrawal of electron density from the ring and the resonance delocalization of the positive charge in the arenium ion intermediate, which is destabilized by the adjacent positive charge on the nitrogen atom of the nitro group. youtube.com

The general mechanism of electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. electronicsandbooks.comlibretexts.org In the final step, a proton is eliminated from the arenium ion to restore the aromaticity of the ring. electronicsandbooks.com

For a nitro-substituted benzene ring, the deactivating effect of the nitro group directs incoming electrophiles to the meta position. organicchemistrytutor.com This is because the resonance structures of the ortho and para arenium ion intermediates place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. youtube.com The meta intermediate, however, avoids this destabilizing arrangement. organicchemistrytutor.com

It is also important to consider the other phenyl ring in the this compound molecule. This ring is activated by the ethenyl linkage and would be more susceptible to electrophilic attack, directing incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution on this compound could potentially lead to a mixture of products, with substitution occurring on either ring, depending on the reaction conditions and the nature of the electrophile.

Examination of Substituent Effects on Reaction Pathways and Kinetic Rates

The rates and pathways of reactions involving this compound and related systems are highly sensitive to the nature and position of substituents on the aromatic rings. Substituents can influence the electronic properties of the molecule, thereby affecting the stability of intermediates and transition states, which in turn alters the kinetic rates of reactions.

In the context of electrophilic aromatic substitution, electron-donating groups (EDGs) on the aromatic ring increase the electron density of the ring, making it more nucleophilic and thus accelerating the rate of reaction. masterorganicchemistry.comyoutube.com Conversely, electron-withdrawing groups (EWGs), such as the nitro group, decrease the electron density, making the ring less nucleophilic and slowing down the reaction rate. masterorganicchemistry.comyoutube.com For instance, the nitration of benzene is significantly faster than the nitration of nitrobenzene. masterorganicchemistry.com

A study on the nucleophilic addition of benzylamines to β-nitrostilbenes in acetonitrile (B52724) revealed that the major factor determining the reactivity is the direct resonance effect (σ⁻ or R⁻) of the activating groups. researchgate.net This indicates that substituents capable of stabilizing the negative charge developed in the transition state through resonance will significantly increase the reaction rate. The study also noted that steric inhibition can prevent the β-phenyl rings from achieving optimal π-overlap with the developing anionic center in the transition state, leading to lower than expected addition rates. researchgate.net

The effect of substituents on the electrophilic activity of nitroarenes has also been systematically studied using the vicarious nucleophilic substitution (VNS) of hydrogen with the carbanion of chloromethyl phenyl sulfone as a model reaction. masterorganicchemistry.com These studies provide a quantitative measure of the electrophilic character of substituted nitroarenes and can be used to predict their reactivity in related reactions. masterorganicchemistry.com

Table 2: Relative Rates of Nitration for Substituted Benzenes

| Substituent (R in C₆H₅R) | Relative Rate |

| -OH | 1000 |

| -CH₃ | 25 |

| -H | 1 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -CO₂Et | 0.0037 |

| -NO₂ | 6 x 10⁻⁸ |

Data adapted from kinetic studies of electrophilic aromatic substitution reactions. masterorganicchemistry.com This table clearly illustrates the dramatic effect of substituents on the rate of an electrophilic aromatic substitution reaction.

Elucidation of Complex Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for compounds like this compound involves identifying the sequence of elementary steps, including the formation of transient intermediates and transition states. The presence of multiple reactive sites can lead to complex reaction pathways.

In electrophilic reactions, the formation of a carbocation intermediate is a key step. quora.comnumberanalytics.com For electrophilic addition to the double bond of a stilbene system, a carbocation would be formed. chemistrystudent.com The stability of this carbocation, which is influenced by the substituents on the phenyl rings, would dictate the regioselectivity of the addition. The nitro group, being strongly electron-withdrawing, would destabilize a positive charge on the adjacent benzylic carbon.

In electrophilic aromatic substitution, the key intermediate is the arenium ion (sigma complex). libretexts.orgnih.gov The stability of the arenium ion is a crucial factor in determining the orientation of substitution. For nitro-substituted rings, the meta arenium ion is the most stable, as it avoids placing the positive charge on the carbon bearing the nitro group. youtube.com

Investigations into the reactions of related compounds have provided insights into possible mechanisms. For example, the reaction of 4-nitrobenzyl chloride with sodium hydroxide (B78521), which produces 4,4'-dinitrostilbene, has been a subject of mechanistic debate. While an α-elimination mechanism to form 4-nitrophenylcarbene was initially proposed, later studies suggested that this is unlikely and that alternative radical or radical-anion mechanisms may be at play, especially given the sensitivity of the reaction to air. electronicsandbooks.com The generation of 4-nitrophenylcarbene from the decomposition of α-diazo-4-nitrotoluene has been demonstrated, and its triplet state has been shown to react non-stereospecifically with alkenes. electronicsandbooks.com

Furthermore, theoretical investigations, such as those using density functional theory (DFT), have been employed to dissect the reaction mechanisms of nitrostilbene derivatives. For instance, a theoretical study on the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) explored multiple reaction routes and pathways, leading to different products. researchgate.net Such computational studies are invaluable for understanding the energetics of different reaction pathways and for predicting the structures of unstable intermediates. researchgate.net

The study of nitroxide radicals and their redox reactions also provides a framework for understanding potential single-electron transfer (SET) mechanisms that may be involved in the reactions of nitroaromatic compounds. whiterose.ac.uk The reduction of a nitro group can proceed through a radical anion intermediate, which can then undergo further reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of 1-Nitro-4-(1-phenylethenyl)benzene, offering precise insights into the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the this compound molecule. The chemical shifts (δ) are indicative of the shielding and deshielding effects experienced by the protons, which are influenced by the aromatic rings and the electron-withdrawing nitro group.

In a typical ¹H NMR spectrum, the protons on the nitrophenyl ring appear as distinct doublets, a result of coupling with adjacent protons. The protons of the unsubstituted phenyl ring and the vinylic protons also exhibit characteristic signals. The integration of these signals corresponds to the number of protons in each unique environment, confirming the molecular structure.

¹H NMR Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Nitrophenyl Protons | 8.22 | d | 9.2 |

| Nitrophenyl Protons | 7.67 | d | 9.2 |

| Phenyl Protons | 7.55-7.57 | m | |

| Phenyl Protons | 7.37-7.40 | m | |

| Vinylic Protons | 5.99 | s | |

| Vinylic Protons | 5.54 | s |

Note: Data presented is a compilation from various sources and may vary slightly based on solvent and experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are spread over a wider range than in ¹H NMR, allowing for the clear resolution of individual carbon atoms. The carbon attached to the nitro group and the quaternary carbons of the aromatic rings typically appear at lower fields (higher ppm values) due to strong deshielding effects.

¹³C NMR Data for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

| C-NO₂ | 146.96 |

| C (quaternary, nitrophenyl) | 130.26 |

| CH (nitrophenyl) | 132.26 |

| CH (nitrophenyl) | 123.64 |

| C (quaternary, phenyl) | 122.08 |

| CH (phenyl) | 131.83 |

| CH (phenyl) | 129.27 |

| CH (phenyl) | 128.53 |

| C (vinylic, quaternary) | 94.69 |

| CH₂ (vinylic) | 87.53 |

Note: Data presented is a compilation from various sources and may vary slightly based on solvent and experimental conditions.

For analogues of this compound, such as sterically hindered or "push-pull" stilbenes, DNMR can be used to determine the energy barriers for rotation around the aryl-alkene bond. researchgate.netnih.gov In push-pull systems, where electron-donating and electron-withdrawing groups are present, the rotational barrier can be influenced by the degree of charge transfer in the transition state. researchgate.netnih.gov For instance, studies on donor-acceptor substituted stiff-stilbenes have utilized ¹H NMR to investigate E-Z isomerization. researchgate.netnih.gov

Furthermore, if the substitution pattern on the phenyl rings of a 1-phenylethenylbenzene analogue were to introduce steric hindrance, this could lead to atropisomerism, where rotation around a single bond is sufficiently slow to allow for the isolation of distinct, non-interconverting rotational isomers. unibo.it DNMR would be a key tool to quantify the rotational barriers and the kinetics of interconversion between such atropisomers. unibo.it The study of such dynamic processes is crucial for understanding the relationship between molecular structure, flexibility, and function. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its constituent bonds and functional groups.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. The most characteristic peaks in the FT-IR spectrum of this compound are those associated with the nitro group, the aromatic rings, and the carbon-carbon double bond.

The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹, while the C=C stretching vibrations of the rings are found in the 1400-1600 cm⁻¹ region. The C=C stretching of the ethenyl group also gives rise to a characteristic absorption band.

Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3058 |

| Alkene C-H Stretch | ~2965 |

| C≡C Stretch (in related alkynes) | ~2229 |

| Aromatic C=C Stretch | ~1603, 1500, 1486 |

| Asymmetric NO₂ Stretch | ~1500-1550 |

| Symmetric NO₂ Stretch | ~1398 |

| C-N Stretch | Not specified |

| Out-of-plane C-H Bending | ~829, 558, 529 |

Note: The C≡C stretch is for the related compound 1-Nitro-4-phenylethynyl-benzene and is included for comparative purposes. The data presented is a compilation from various sources and may vary based on the sampling method.

While specific Resonance Raman (RR) spectroscopy studies on the photodissociation dynamics of this compound are not documented, studies on closely related analogues like (E)-β-nitrostyrene and nitrobenzene (B124822) provide significant insight into the expected behavior. RR spectroscopy is a powerful tool for probing the initial structural changes that a molecule undergoes upon electronic excitation, as the intensities of the Raman bands are enhanced for vibrations that are coupled to the electronic transition.

In studies of (E)-β-nitrostyrene, which shares the nitro-substituted phenyl and vinyl components, RR spectra excited in resonance with the charge-transfer (CT) band reveal that the photodissociation dynamics have a multidimensional character. nih.gov The initial motion upon photoexcitation is predominantly along the nominal NO₂ symmetric stretch, the C=C stretch, and the benzene (B151609) ring stretch modes. nih.gov This indicates that upon absorption of light, these are the bonds that are most significantly and rapidly distorted.

Similarly, investigations of nitrobenzene show that the Franck-Condon region photodissociation dynamics are mainly along the nominal NO₂ symmetric stretch and benzene ring stretch modes. researchgate.net These findings suggest that for this compound, excitation to its charge-transfer state would likely lead to initial structural dynamics involving significant changes in the geometry of the nitro group and the delocalized π-system of the stilbene-like framework. The study of these ultrafast dynamics is crucial for understanding the photochemical pathways, such as photoisomerization or photodissociation, that the molecule may undergo. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When subjected to a high-energy electron beam (typically 70 eV), a molecule like this compound will ionize and subsequently break apart into a series of smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound (C₁₅H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely include:

Loss of the nitro group: A prominent fragmentation would be the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da), resulting in a fragment ion [M-46]⁺.

Cleavage at the ethenyl bridge: Fragmentation can occur at the double bond, leading to the formation of ions corresponding to the nitrophenyl and phenyl moieties.

Aromatic ring fragmentation: Further fragmentation of the phenyl and nitrophenyl rings can also occur.

Analysis of related nitro-aromatic compounds supports these predicted pathways. For instance, the GC-MS of 1-ethynyl-4-nitrobenzene (B13769) shows a base peak corresponding to the molecular ion and significant fragments from the loss of the nitro group. nih.gov

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₅H₁₁NO₂]⁺ | 237 | Molecular Ion |

| [M-NO₂]⁺ | [C₁₅H₁₁]⁺ | 191 | Loss of nitro group |

| [C₇H₄NO₂]⁺ | [C₇H₄NO₂]⁺ | 134 | Fragment containing the nitrophenyl group |

This table is predictive and based on common fragmentation patterns for similar structures.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would confirm its molecular formula, C₁₅H₁₁NO₂. The analysis of a closely related compound, 1-nitro-4-(phenylethynyl)benzene (C₁₄H₉NO₂), using HRMS with electron ionization (EI+) showed an experimentally found mass of 223.0631, which corresponds well with the calculated mass of 223.0633 for the [M]⁺ ion. rsc.org This demonstrates the power of HRMS to provide unambiguous elemental composition.

Table 2: HRMS Data for this compound and an Analogue

| Compound | Molecular Formula | Calculated Mass [M]⁺ (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|

| This compound | C₁₅H₁₁NO₂ | 237.07898 | N/A (Predicted) |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly UV-Vis and fluorescence spectroscopy, provides insights into the electronic structure of molecules by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated molecules like this compound, this technique is used to study the π-electron system. The extended conjugation involving the two phenyl rings and the ethenyl bridge allows for π → π* electronic transitions at relatively low energies, resulting in strong absorption bands in the UV region.

The spectrum of this compound is expected to show a strong absorption maximum (λmax). The nitro group (a chromophore) and the extensive π-system contribute significantly to this absorption. In similar nitro-aromatic compounds, such as 4-nitrophenol, the absorption peak is around 320 nm, which shifts to 400 nm upon formation of the 4-nitrophenolate (B89219) ion in a basic medium. researchgate.net Nitrobenzene itself displays a characteristic absorption band at approximately 270 nm. researchgate.net The extended conjugation in this compound would likely shift its λmax to a longer wavelength compared to nitrobenzene.

Table 3: UV-Vis Absorption Maxima for Related Nitro-Aromatic Compounds

| Compound | Solvent/Conditions | λmax (nm) | Reference |

|---|---|---|---|

| 4-Nitrophenol | Water | ~320 | researchgate.net |

| 4-Nitrophenolate ion | Aqueous NaBH₄ | ~400 | researchgate.netresearchgate.net |

| Nitrobenzene | Aqueous NaBH₄ | ~270 | researchgate.net |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While stilbenes can be highly fluorescent, the presence of a nitro group often quenches fluorescence through efficient non-radiative decay processes. Therefore, this compound itself is not expected to be strongly fluorescent.

However, the study of its analogues, particularly stilbenoids and aza-stilbenes (where a C=C bond is replaced by C=N), provides valuable insight. Aza-stilbenes are isosteric analogues of stilbenes. researchgate.netmdpi.com The introduction of a nitrogen atom into the stilbene (B7821643) core creates an asymmetry and introduces low-lying n,π* states. researchgate.net These states can facilitate non-radiative decay pathways, such as internal conversion and intersystem crossing, which often leads to a reduction in fluorescence quantum yield compared to their carbon-based counterparts. researchgate.net For example, a series of stilbene-based dyes containing benzoxazole (B165842) substituents exhibited emission maxima in the blue region (435 nm to 471 nm), demonstrating how structural modifications influence fluorescent properties. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not available, analysis of closely related nitrostilbene analogues provides critical information about expected molecular geometry, conformation, and intermolecular interactions.

For instance, the crystal structure of (E)-1-Nitro-4-(2-nitroethenyl)benzene (C₈H₆N₂O₄) reveals that the molecule is nearly planar, which is expected for an extended conjugated system. nih.gov The asymmetric unit of this compound contains two independent molecules, both having a trans configuration around the double bond. nih.gov The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and N···O short contacts, which link the molecules into a three-dimensional network. nih.gov This type of analysis provides unambiguous proof of the solid-state conformation and reveals the subtle non-covalent forces that govern the crystal lattice.

Table 4: Selected Crystallographic Data for the Analogue (E)-1-Nitro-4-(2-nitroethenyl)benzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 15.847 |

| b (Å) | 4.9991 |

| c (Å) | 20.495 |

| V (ų) | 1623.6 |

| Z (molecules/unit cell) | 8 |

Data sourced from reference nih.gov.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without the use of experimental data beyond fundamental physical constants. Methods like Hartree-Fock (HF) theory provide a foundational understanding of molecular orbitals. For more accuracy, post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation, which is crucial for describing the interactions between electrons.

While computationally intensive, ab initio calculations are valuable for benchmarking other methods and for systems where electron correlation effects are paramount researchgate.net. For molecules like nitrostilbene derivatives, these calculations can provide reliable ground-state geometries and wavefunctions, which serve as a starting point for more complex analyses, such as excited-state dynamics researchgate.net.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction. rsc.org

Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with various exchange and correlation functionals, are commonly employed for stilbene (B7821643) derivatives. dtic.milszfki.hu Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states, predict UV-Vis absorption spectra, and model electronic transitions. szfki.hubohrium.com

Applications of DFT to nitrostilbene systems include:

Geometry Optimization: Determining the most stable three-dimensional structure by finding the minimum energy conformation. Studies on related molecules show that DFT accurately predicts bond lengths, bond angles, and dihedral angles. rsc.org

Vibrational Analysis: Calculating vibrational frequencies to predict infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental results to confirm the structure and identify characteristic vibrational modes. dtic.mil

Reaction Mechanisms: Mapping reaction pathways and calculating the activation energies for processes like photoisomerization. szfki.huresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The properties of 1-nitro-4-(1-phenylethenyl)benzene are intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis involves studying how the molecule's energy changes with rotations around its single and double bonds. These rotations define a potential energy surface (PES), which is a multidimensional map of the molecule's energy as a function of its geometry. researchgate.net

For stilbene-like molecules, key conformational coordinates include:

Torsion around the central C=C bond: This leads to cis and trans isomers. The transition between them is a critical photochemical process that proceeds through a twisted intermediate geometry. dtic.milacs.org

Torsion of the phenyl rings: The rotation of the nitrobenzene (B124822) and phenyl rings relative to the plane of the central ethenyl bridge also affects the molecule's electronic conjugation and stability.

Computational methods like DFT are used to scan the PES by systematically changing these dihedral angles and calculating the energy at each point. dtic.mil This allows for the identification of energy minima (stable conformers), energy maxima, and saddle points (transition states). For stilbene, calculations have located conical intersections—points where two electronic states have the same energy—which are crucial for understanding the ultrafast, non-radiative decay pathways following photoexcitation. acs.orgacs.org For instance, the conversion from a trans-trans isomer to a trans-cis isomer in a related nitrostilbene dimer was calculated to require an activation energy of approximately 83.1 kcal/mol. szfki.hu

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of delocalized orbitals. The nature and energy of these orbitals, particularly the frontier orbitals, dictate the molecule's electronic and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The HOMO can be thought of as the valence band, while the LUMO represents the conduction band. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that corresponds to the energy of the lowest electronic excitation. researchgate.netacs.org

In a push-pull system like this compound, the frontier orbitals are typically spatially separated:

HOMO: The electron density is concentrated on the electron-rich phenylethenyl portion of the molecule.

LUMO: The electron density is primarily located on the electron-deficient nitrobenzene moiety. rsc.org

This spatial separation is a hallmark of charge-transfer character. The introduction of strong electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby reducing the energy gap. researchgate.net DFT calculations are routinely used to compute these orbital energies and visualize their distributions. rsc.org

Table 1: Representative Calculated Frontier Orbital Energies for Related Nitrostilbene Derivatives (Note: Values are illustrative and depend on the specific computational method and solvent model used.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| trans-4-Amino-4'-nitrostilbene | DFT | -5.34 | -2.69 | 2.65 | researchgate.net |

| trans-4-Methoxy-4'-nitrostilbene | DFT | -5.79 | -2.62 | 3.17 | researchgate.net |

| trans-4-Nitrostilbene | TD-DFT | -6.53 | -2.57 | 3.96 | bohrium.com |

The electronic asymmetry in this compound leads to significant polarizability and pronounced charge-transfer phenomena. Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Molecules with large changes in dipole moment between their ground and excited states often exhibit high polarizability and are of interest for non-linear optical (NLO) applications.

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. In push-pull systems, this transition corresponds to an intramolecular charge transfer (ICT), where electron density moves from the donor part (phenylethenyl) to the acceptor part (nitrobenzene). researchgate.netbohrium.com This ICT state is highly polar, possessing a much larger dipole moment than the ground state. researchgate.net

Computational studies on trans-4-nitrostilbene and its derivatives have shown that the dynamics of this charge transfer are extremely fast, often occurring on a femtosecond to picosecond timescale, and are highly sensitive to the polarity of the surrounding solvent. researchgate.netbohrium.com Polar solvents can stabilize the highly polar ICT state, altering the energy landscape and influencing the competition between different deactivation pathways, such as fluorescence, isomerization, and intersystem crossing to a triplet state. bohrium.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an essential tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous nitroaromatic and stilbene-like compounds. These studies typically utilize quantum chemical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces and determine the energetic feasibility of various reaction pathways.

For instance, the electrophilic addition to the ethenyl bridge is a probable reaction pathway. Computational models of similar reactions, such as the addition of electrophiles to substituted styrenes, can provide a framework for understanding this process. These models help in calculating the activation energies required for the reaction to proceed and in visualizing the geometry of the transition state—the highest energy point along the reaction coordinate.

A critical aspect of these computational studies is the analysis of transition states. For a hypothetical electrophilic addition to this compound, a transition state would involve the formation of a transient carbocation intermediate. The stability of this intermediate is heavily influenced by the electronic effects of the nitro and phenyl substituents. DFT calculations can pinpoint the geometry of this high-energy species and its associated vibrational frequencies, which are used to confirm it as a true transition state (characterized by a single imaginary frequency).

Furthermore, computational studies on the reactions of related nitroarenes, such as the addition of nucleophiles to nitrobenzene derivatives, have demonstrated the ability of DFT methods to model transition state geometries and energies. icm.edu.pl These studies often explore the influence of different substituents and solvent effects on the reaction barriers. icm.edu.pl For a molecule like this compound, computational models could predict how the interplay between the electron-withdrawing nitro group and the phenyl ring affects the regioselectivity and stereoselectivity of addition reactions.

The following table presents hypothetical data for a modeled electrophilic addition reaction to a compound analogous to this compound, illustrating the type of information that can be obtained from such computational investigations.

| Reaction Step | Method/Basis Set | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Initial Electrophilic Attack | B3LYP/6-31G(d) | 15.8 | C-E: 2.15 |

| Carbocation Rearrangement | B3LYP/6-31G(d) | 5.2 | C-C: 1.48 |

Structure-Electronic Property Relationships in this compound Systems

The relationship between the molecular structure of this compound and its electronic properties is a key area of theoretical investigation. The presence of both an electron-withdrawing nitro group (-NO₂) and a conjugated phenylethenyl system gives rise to interesting electronic behaviors that can be explored using computational methods.

DFT and other quantum chemical calculations are employed to determine various electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and molecular electrostatic potential. The energy gap between the HOMO and LUMO is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

In systems analogous to this compound, such as other nitro-substituted stilbenes, the electronic properties are significantly influenced by the push-pull nature of the substituents. uwosh.edu The nitro group acts as a strong electron acceptor, while the phenyl group can act as an electron donor through the π-conjugated system. This intramolecular charge transfer character can be quantified through computational analysis of the molecular dipole moment and the distribution of atomic charges.

Studies on nitrobenzene have utilized computational methods to analyze its electronic structure and transitions. nih.govresearchgate.net These investigations reveal how the nitro group perturbs the electronic structure of the benzene (B151609) ring, affecting the energies and compositions of the frontier molecular orbitals. researchgate.net For this compound, the extended conjugation provided by the ethenyl bridge would further influence these properties, likely leading to a smaller HOMO-LUMO gap compared to nitrobenzene itself.

The following interactive table presents calculated electronic properties for nitrobenzene, a core component of the target molecule, to illustrate the type of data generated in these computational studies. Users can sort the data by clicking on the table headers.

| Property | Computational Method | Calculated Value |

|---|---|---|

| HOMO Energy | DFT/B3LYP | -7.8 eV |

| LUMO Energy | DFT/B3LYP | -1.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 6.3 eV |

| Dipole Moment | Ab initio/DZV | 4.22 Debye uwosh.edu |

Note: The data in this table is for nitrobenzene and serves as a reference for the types of properties calculated for related systems.

Through such computational analyses, a deeper understanding of how structural modifications—such as changing the substitution pattern on the phenyl rings—would impact the electronic properties and, consequently, the reactivity and potential applications of this compound systems can be achieved.

Role As a Synthetic Intermediate and Potential in Advanced Materials Chemistry

Precursor in Heterocyclic Compound Synthesis

The electron-deficient nature of the double bond in 1-Nitro-4-(1-phenylethenyl)benzene, a characteristic feature of nitroalkenes, makes it an excellent Michael acceptor and a reactive component in various cycloaddition and multicomponent reactions. This reactivity is particularly useful for the synthesis of a range of heterocyclic structures.

Synthesis of Pyrrole (B145914) Derivatives via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov The use of β-nitrostyrene derivatives, such as this compound, as a key starting material in MCRs provides a powerful strategy for the synthesis of highly substituted and functionalized pyrrole rings. bohrium.comresearchgate.netrsc.org Pyrroles are a significant class of heterocyclic compounds found in many natural products and biologically active molecules. bohrium.comorientjchem.org

One common approach involves the reaction of a β-nitrostyrene with amines and carbonyl compounds. researchgate.net For instance, a one-pot, four-component reaction between two primary amines, diketene, and a nitrostyrene (B7858105) derivative can yield highly functionalized pyrrole-3-carboxamides in good yields. organic-chemistry.org This reaction proceeds through the initial formation of an enaminone from the primary amines and diketene, which then acts as a nucleophile, attacking the nitrostyrene in a Michael-type addition. Subsequent cyclization and aromatization lead to the final pyrrole product. organic-chemistry.org Another strategy involves a three-component reaction of amines, ketones, and nitrostyrenes. researchgate.net The versatility of these MCRs allows for the introduction of a wide range of substituents onto the pyrrole core, making it a valuable tool for creating diverse chemical libraries for drug discovery and materials science. researchgate.netrsc.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Primary Amines, Diketene, Nitrostyrene | Neutral conditions | Pyrrole-3-carboxamide derivatives | organic-chemistry.org |

| Amines, Ketones, Nitrostyrenes | Various | Substituted pyrroles | researchgate.net |

| Nitro compounds, Phenacyl bromide, Dialkyl acetylene (B1199291) dicarboxylates | Indium/aq. HCl | Polysubstituted pyrroles | orientjchem.org |

Formation of Isoxazoline (B3343090) N-oxides

This compound and related nitroalkenes can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazoline N-oxides. mdpi.comrsc.org These reactions typically involve the reaction of the nitroalkene with a suitable 1,3-dipole. For example, nitrile oxides, which can be generated in situ from aldoximes, react with nitroalkenes to yield isoxazoline N-oxides. mdpi.com

The regioselectivity of this cycloaddition is an important aspect, and often the 5-substituted isoxazoline is the major product. researchgate.net The reaction conditions, including the choice of base and solvent, can play a crucial role in directing the reaction towards the desired product. rsc.orgrsc.org For instance, the reaction of aliphatic nitro compounds with vinyl sulfonium (B1226848) salts can be selectively steered to produce either nitrocyclopropanes or isoxazoline N-oxides by changing the base and solvent system. rsc.org The resulting isoxazoline N-oxides are themselves versatile intermediates that can be further transformed into other valuable heterocyclic compounds like isoxazolines and isoxazoles. organic-chemistry.org

| Reactants | Conditions | Product | Reference |

| Nitroalkene, Nitrile Oxide | 1,3-dipolar cycloaddition | Isoxazoline N-oxide | mdpi.com |

| Aliphatic nitro compound, Vinyl sulfonium salt | Et3N in CF3CH2OH | Isoxazoline N-oxide | rsc.org |

Versatility as a Building Block in General Organic Synthesis

Beyond its role in the synthesis of specific heterocyclic systems, this compound is a versatile building block in general organic synthesis. lookchem.comrsc.org The presence of the nitro group and the carbon-carbon double bond provides multiple reaction sites for chemical transformations. The electron-withdrawing nitro group activates the double bond for nucleophilic conjugate addition, a fundamental reaction in organic chemistry. nih.gov This allows for the introduction of a wide variety of substituents at the β-position of the styrene (B11656) system.

Furthermore, the nitro group itself can be transformed into other functional groups. For instance, reduction of the nitro group can lead to the corresponding amine, which opens up another avenue for further functionalization, such as in the synthesis of phenethylamines. wikipedia.org The double bond can also undergo various other reactions, including cycloadditions and oxidative cleavage. This wide range of reactivity makes β-nitrostyrenes like this compound valuable intermediates for the construction of complex organic molecules. rsc.orgnih.gov

Exploration in the Development of Optoelectronic and Photoluminescent Materials

The extended π-conjugated system of this compound, which encompasses the two aromatic rings and the ethenyl bridge, suggests its potential for applications in materials science, particularly in the development of optoelectronic and photoluminescent materials.

Stilbenoids and Aza-Analogues as Photoluminescent Components

Stilbenes and their derivatives are a well-known class of compounds with interesting photoluminescent properties. mdpi.commdpi.com The introduction of substituents, such as a nitro group, can significantly modulate these properties. The synthesis of stilbene-based fluorescent dyes often involves the derivatization of a core stilbene (B7821643) structure. mdpi.com

Aza-stilbenes, where one or both of the carbon atoms of the vinyl bridge are replaced by nitrogen atoms, are bio-isosteric analogues of stilbenes that have also been investigated for their optical properties. mdpi.comnih.gov The replacement of a C-H group with a nitrogen atom, which is isosteric, can lead to materials with similar or even enhanced biological and photophysical properties. mdpi.com The synthesis of such aza-analogues can be achieved through various synthetic routes, and their photoluminescent behavior can be fine-tuned by the substitution pattern on the aromatic rings. nih.gov The strong blue fluorescence exhibited by some pyrrole derivatives synthesized from nitrostyrenes also points to the potential of these compounds in creating photoluminescent materials. researchgate.net

Considerations for Applications in Electronic Materials and Dyes

The structural characteristics of this compound make it a candidate for applications in electronic materials and dyes. lookchem.comachemblock.com The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, making it potentially useful in the design of materials with specific charge-transport characteristics. Stilbene-based dyes are used in various applications, and the introduction of a nitro group can impact the color and dyeing properties. researchgate.nettsijournals.com For example, 4,4'-dinitro-2,2'-stilbenedisulfonic acid is a key intermediate in the synthesis of some yellow dyes. researchgate.net The potential for this class of compounds in nonlinear optics has also been explored, where polymers containing 4-dialkylamino-4'-nitrostilbene have been synthesized and studied. researchgate.netresearchgate.net The combination of the conjugated stilbene backbone with the polar nitro group suggests that derivatives of this compound could be explored for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices.

| Compound Class | Potential Application | Key Feature | Reference |

| Stilbene derivatives | Fluorescent dyes, Optical brighteners | Extended π-conjugation | mdpi.com |

| Aza-stilbenes | Photoluminescent materials | Isosteric replacement of C-H with N | mdpi.comnih.gov |

| Nitro-substituted stilbenes | Dyes, Nonlinear optical materials | Electron-withdrawing nitro group | researchgate.netresearchgate.net |

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Sustainable Green Chemistry Approaches for Synthesis

The future of synthesizing 1-Nitro-4-(1-phenylethenyl)benzene and its analogs is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. researchgate.netresearchgate.net Current research provides a foundation for these advancements. For instance, microwave-assisted synthesis has been shown to produce trans-4-nitrostilbene derivatives in high yields under solvent-free conditions, significantly reducing reaction times. eurjchem.comresearchgate.net

Future research will likely expand on these principles by exploring:

Benign Solvents and Reagents: A move away from traditional, often hazardous organic solvents towards greener alternatives like deep eutectic solvents (DES) is anticipated. researchgate.net The use of biocatalysts and enzymes, inspired by the natural biosynthesis of stilbenoids, could also provide highly selective and environmentally friendly synthetic routes. mdpi.com

Renewable Feedstocks: Investigating pathways to synthesize stilbene (B7821643) derivatives from renewable plant-based sources is a key area for future development, aligning with the growing demand for sustainable chemical production. mdpi.com

Energy Efficiency: Expanding the use of energy-efficient methods like microwave irradiation and ultrasound-assisted synthesis will be crucial. researchgate.net Photocatalytic methods that utilize visible light as an energy source also represent a promising green alternative to traditional thermal reactions. researchgate.net

| Synthesis Method | Catalyst/Reagent | Conditions | Key Advantage |

| Microwave-assisted Perkin Reaction | Pyrrolidine | Solvent-free, 10 min | High yield, rapid reaction |

| Heck-Matsuda Reaction | Palladium catalyst | Optimized conditions | High yield for bioactive stilbenes |

| Zeolite-based Synthesis | MCM-22 zeolites | Room temperature | Green nanoreactor approach |

This table provides a summary of existing and potential green synthesis approaches for nitrostilbene derivatives.

Exploration of Undiscovered Catalytic Transformations for Enhanced Selectivity

The synthesis of stilbenes heavily relies on catalytic C-C bond formation, with palladium-catalyzed reactions like the Heck and Suzuki couplings being well-established. uliege.bersc.org The future in this domain lies in discovering and refining catalytic systems that offer greater efficiency, selectivity, and substrate scope.

Emerging areas of catalytic research that could impact the synthesis of this compound include:

C-H Functionalization: Direct C-H activation and functionalization represent a more atom-economical approach to stilbene synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net

Novel Metal Catalysts: While palladium is prevalent, research into more abundant and less expensive metals like nickel and copper for cross-coupling reactions is ongoing and expected to yield new catalytic systems. rsc.org The development of catalysts that can facilitate reactions under milder conditions is also a significant goal. uliege.be

Asymmetric Catalysis: For the synthesis of chiral stilbene derivatives, the development of highly enantioselective catalytic methods is a key frontier. This is particularly relevant for producing compounds with specific biological activities. nih.govnih.gov

| Catalytic Reaction | Metal Center | Key Feature | Potential Advantage |

| Heck Reaction | Palladium | Olefination of aryl halides | Versatile and well-established |

| Suzuki Coupling | Palladium | Cross-coupling of boronic acids | High tolerance of functional groups |

| McMurry Coupling | Titanium/Zinc | Reductive coupling of carbonyls | Alternative route to stilbenes |

| C-H Activation | Various metals | Direct functionalization of C-H bonds | Increased atom economy |

This table summarizes established and emerging catalytic methods for the synthesis of stilbene derivatives.

Implementation of Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Profiling

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques offer a window into the reaction as it happens, providing real-time data that can be used for process control and optimization.

Future applications in this area will likely involve:

Multi-technique Platforms: Integrating multiple spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, into a single reaction setup can provide a comprehensive profile of the reaction, tracking reactants, intermediates, and products simultaneously.

Raman Spectroscopy: In situ Raman spectroscopy is a powerful tool for monitoring solid-state reactions and mechanochemical processes, which are becoming more common in green chemistry. irb.hr It can provide detailed insights into the kinetics and mechanisms of reactions like the Suzuki-Miyaura coupling. irb.hr

Data-Driven Optimization: The large datasets generated by in situ monitoring can be coupled with machine learning algorithms to develop predictive models for reaction outcomes, leading to more efficient process development and control.

Computational Design of New Derivatives with Precisely Tailored Reactivity and Properties

Computational chemistry and in silico methods are poised to revolutionize the design of new molecules. chemrxiv.org For this compound, these tools can be used to predict the properties of novel derivatives and guide synthetic efforts towards compounds with desired characteristics.

Future research in this interdisciplinary space will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structure of nitrostilbene derivatives and their properties. nih.govresearchgate.netmdpi.com This allows for the virtual screening of large libraries of compounds to identify candidates with enhanced activity. nih.gov

Molecular Docking and Dynamics: These simulation techniques can predict how derivatives of this compound might interact with biological targets, which is invaluable for drug discovery and development. mdpi.com

De Novo Design: Advanced computational algorithms can design entirely new molecular structures with optimized properties, moving beyond simple modifications of the parent compound. This opens the door to discovering novel stilbene derivatives with precisely tailored electronic, optical, or biological functions.

| Computational Technique | Application | Predicted Properties |

| QSAR | Virtual screening | Biological activity, toxicity |

| Molecular Docking | Target interaction analysis | Binding affinity, inhibition mechanisms |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, spectroscopic properties |

| Molecular Dynamics | Simulation of molecular motion | Stability, conformational changes |

This table outlines the application of various computational techniques in the design and analysis of nitrostilbene derivatives.

Q & A

Q. What are the recommended methods for synthesizing 1-Nitro-4-(1-phenylethenyl)benzene, and how can reaction yields be optimized?

Synthesis typically involves introducing the nitro group to a pre-functionalized benzene derivative. For example, nucleophilic aromatic substitution using 4-fluoronitrobenzene with a phenylethenyl precursor in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) can yield the target compound . Optimizing reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 nitro precursor to coupling agent) improves yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

- 1H/13C-NMR : Dissolve the compound in CDCl₃ and collect spectra at 298 K (400 MHz for 1H, 100 MHz for 13C). Key signals include aromatic protons (δ 7.2–8.2 ppm) and nitro group-induced deshielding effects .

- IR Spectroscopy : Identify nitro (1510–1530 cm⁻¹, asymmetric stretch; 1330–1350 cm⁻¹, symmetric stretch) and alkene (1600–1650 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Use PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Work under fume hoods to avoid inhalation of dust/aerosols.

- Store at 2–8°C in airtight containers away from ignition sources due to flammability risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported crystal structures of nitro-substituted benzene derivatives?

Single-crystal X-ray diffraction (SCXRD) at 100 K with CuKα radiation (λ = 1.54178 Å) provides high-resolution data. Refinement using software like SHELXL2018 clarifies bond angles (e.g., C–C≡C–Ph torsion angles) and unit cell parameters (monoclinic, space group I2/a). Discrepancies in polymorphic forms (e.g., tilt angles between aromatic rings) arise from packing forces and hydrogen-bonding variations .

Q. What role do intermolecular interactions play in the solid-state packing of this compound?

Crystal packing is stabilized by weak C–H···O hydrogen bonds (2.5–3.0 Å) between nitro oxygen and adjacent aromatic protons. These interactions create a 3D network, with van der Waals forces contributing to layered stacking. Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction contributions .

Q. How can researchers address contradictions in spectroscopic data during structural validation?

- Cross-validate NMR assignments using DEPTQ experiments to distinguish CH₂/CH₃ groups from quaternary carbons.

- Compare experimental IR peaks with DFT-calculated vibrational modes to confirm functional group assignments .

- For crystallographic inconsistencies, re-refine data with alternate space groups (e.g., P21/c vs. I2/a) and assess Rint values for data quality .

Q. What mechanistic insights exist for the nitro group’s influence on radical reactions involving this compound?

The nitro group acts as an electron-withdrawing moiety, stabilizing aryl radicals generated via thermolysis or photolysis. In CCl₄, nitro-substituted benzene derivatives undergo homolytic cleavage to form para-nitrophenyl radicals (p-NP·), which participate in chain reactions (e.g., halogen abstraction). Kinetic studies using EPR spectroscopy quantify radical lifetimes and reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.